molecular formula C14H17ClN2O B2713792 N1-(4-Phenoxyphenyl)ethane-1,2-diamine hydrochloride CAS No. 1225338-02-2

N1-(4-Phenoxyphenyl)ethane-1,2-diamine hydrochloride

Cat. No. B2713792
CAS RN: 1225338-02-2
M. Wt: 264.75
InChI Key: KBAOZSQGGVSDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While the exact synthesis process for “N1-(4-Phenoxyphenyl)ethane-1,2-diamine hydrochloride” is not specified, a similar compound, N1-(6,8-difluoroquinolin-4-yl)ethane-1,2-diamine, was synthesized through a series of reactions including quinoline synthesis, chlorination, and substitution reaction followed by reaction of the resulting amine with different aryl isocyanates .

Scientific Research Applications

Electrocatalytic 1,2-Diamination of Alkenes

This compound can be used in the electrocatalytic 1,2-diamination of alkenes . The 1,2-diamine motif is widely present in natural products, pharmaceutical compounds, and catalysts used in asymmetric synthesis . The simultaneous introduction of two amino groups across an alkene feedstock is an appealing yet challenging approach for the synthesis of 1,2-diamines .

Synthesis of Pharmaceutical Compounds

The 1,2-diamine motif, which is present in this compound, is widely used in the synthesis of pharmaceutical compounds . This is due to its ability to introduce two amino groups simultaneously, which is a key feature in many pharmaceutical compounds .

Asymmetric Synthesis

The compound can be used in asymmetric synthesis, a method used to create pharmaceutical compounds . The 1,2-diamine motif in the compound plays a crucial role in this process .

Anti-Inflammatory Applications

N1-(4-Phenoxyphenyl)ethane-1,2-diamine phenyl urea derivatives have shown promising anti-inflammatory activity . Some of these derivatives have shown up to 78-71% TNF-a and 96-90% IL-6 inhibitory activity .

Antimicrobial Applications

These derivatives also exhibit promising antimicrobial activity against selected pathogenic bacteria and fungi . The structure-activity relationship (SAR) of these derivatives for antibacterial activity is strongly correlated with their SAR of antifungal activity .

Synthesis of Natural Products

The 1,2-diamine motif in the compound is widely present in natural products . Therefore, it can be used in the synthesis of these natural products .

properties

IUPAC Name

N'-(4-phenoxyphenyl)ethane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.ClH/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13;/h1-9,16H,10-11,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAOZSQGGVSDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-Phenoxyphenyl)ethane-1,2-diamine hydrochloride

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